molecular formula C26H23N3O B2867331 5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902515-03-1

5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2867331
CAS No.: 902515-03-1
M. Wt: 393.49
InChI Key: IRLSJKMABRUSGQ-UHFFFAOYSA-N
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Description

5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system, with various substituents such as methoxybenzyl, methyl, and tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like pyrazoloquinolines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing solvent systems, and scaling up the reaction to larger reactors. The use of continuous flow reactors is also becoming more common in industrial organic synthesis, allowing for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could lead to the formation of a carboxylic acid, while reduction of the pyrazoloquinoline core could lead to the formation of a dihydropyrazoloquinoline derivative.

Scientific Research Applications

5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline apart is its unique combination of substituents, which can impart specific biological activities and chemical reactivity. The presence of the methoxybenzyl and tolyl groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-7-10-20(11-8-17)25-23-16-29(15-19-5-4-6-21(14-19)30-3)24-12-9-18(2)13-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLSJKMABRUSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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